molecular formula C7H6Cl2FNO2S B6326331 4-(Dichlorofluoromethylsulfonyl)aniline CAS No. 1357627-21-4

4-(Dichlorofluoromethylsulfonyl)aniline

Cat. No.: B6326331
CAS No.: 1357627-21-4
M. Wt: 258.10 g/mol
InChI Key: KFEKPGYANDUEMH-UHFFFAOYSA-N
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Description

4-(Dichlorofluoromethylsulfonyl)aniline is a sulfonylaniline derivative characterized by a dichlorofluoromethylsulfonyl (-SO₂-CFCl₂) substituent attached to the para position of an aniline ring. The dichlorofluoromethyl group introduces steric bulk and electron-withdrawing effects, which may enhance thermal stability and reactivity in cross-coupling or pharmaceutical applications.

Properties

IUPAC Name

4-[dichloro(fluoro)methyl]sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FNO2S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEKPGYANDUEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C(F)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(Dichlorofluoromethylsulfonyl)aniline involves several steps. One common method includes the reaction of 4-nitroaniline with dichlorofluoromethane in the presence of a suitable catalyst. The reaction typically occurs under alkaline conditions, and the nitro group is subsequently reduced to an amino group using reducing agents such as hydrazine and water . This method is advantageous due to its high yield, low cost, and suitability for industrial production.

Chemical Reactions Analysis

4-(Dichlorofluoromethylsulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the dichlorofluoromethylsulfonyl group can be replaced by other substituents.

    Common Reagents and Conditions: Reagents such as hydrazine, sodium hydroxide, and various catalysts are commonly used in these reactions. Conditions typically involve alkaline environments and controlled temperatures.

    Major Products: The major products formed from these reactions include sulfonic acid derivatives, substituted anilines, and reduced amino compounds

Scientific Research Applications

4-(Dichlorofluoromethylsulfonyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Dichlorofluoromethylsulfonyl)aniline involves its interaction with specific molecular targets. The dichlorofluoromethylsulfonyl group can form strong bonds with various biomolecules, leading to alterations in their structure and function. This interaction can affect cellular pathways and processes, making the compound a potential candidate for pharmaceutical applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-(Dichlorofluoromethylsulfonyl)aniline with structurally related sulfonylanilines:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Properties
4-(Dichlorofluoromethylsulfonyl)aniline C₇H₅Cl₂FNO₂S 268.09 (calc.) -SO₂-CFCl₂ High lipophilicity, electron-withdrawing
4-((4-Chlorophenyl)sulfonyl)aniline C₁₂H₁₀ClNO₂S 267.73 -SO₂-C₆H₄-Cl (para) Crystalline solid, moderate solubility
4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]aniline C₁₃H₉ClF₃NO₂S 335.73 -SO₂-C₆H₃-Cl-CF₃ (para/meta) High density (1.488 g/cm³), acidic (pKa ~0.62)
4-(2-Chloroethylsulfonyl)aniline C₈H₁₀ClNO₂S 219.69 -SO₂-CH₂CH₂Cl Lower molecular weight, flexible chain
4-(Morpholinosulfonyl)aniline C₁₀H₁₄N₂O₃S 254.29 -SO₂-morpholine Enhanced polarity, water solubility
Key Observations:
  • Electron-Withdrawing Effects: The dichlorofluoromethyl and trifluoromethyl groups (e.g., in 4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline ) significantly increase acidity (pKa ~0.62) compared to non-fluorinated analogues.
  • Lipophilicity : Fluorinated and chlorinated substituents (e.g., -CFCl₂, -CF₃) enhance lipophilicity, making these compounds suitable for membrane penetration in pharmaceuticals .
  • Solubility: Morpholine-containing derivatives (e.g., 4-(Morpholinosulfonyl)aniline ) exhibit improved aqueous solubility due to the polar heterocyclic ring.
Reactivity Trends:
  • Nucleophilic Substitution : Chloro and fluoro substituents activate the sulfonyl group for displacement reactions, useful in drug intermediate synthesis .
  • Hydrogen Bonding: Crystal structures (e.g., 4-[(4-Aminophenyl)sulfonyl]aniline ) reveal intermolecular N-H···O hydrogen bonds, stabilizing the solid state and influencing melting points.

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